Whitepaper: Mass Spectrometry (MS/MS) Fragmentation Pathways of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Executive Summary The structural elucidation of polyhalogenated quinoline derivatives relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS). Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate present...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of polyhalogenated quinoline derivatives relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS). Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate presents a highly complex gas-phase dissociation profile due to the competing neutral losses of its ester, methoxy, and halogen substituents. This technical guide provides an authoritative, mechanistic breakdown of its electrospray ionization (ESI) behavior, detailing the causality behind its fragmentation pathways and establishing a self-validating experimental protocol for its analytical characterization.
Molecular Architecture & Ionization Dynamics
The molecule features an electron-deficient quinoline core substituted with an ethyl ester at C-3, a chlorine atom at C-4, a bromine atom at C-6, and a methoxy group at C-7[1].
In positive-ion ESI-MS, the primary site of protonation is the quinoline nitrogen. This basic site directs charge-mediated fragmentations, while the rigid aromatic system facilitates charge-remote neutral losses[2]. The presence of both bromine and chlorine creates a highly diagnostic isotopic envelope that serves as an internal validation tool during MS/MS precursor isolation.
The Br/Cl Isotopic Signature
Bromine exists naturally as
79
Br (50.7%) and
81
Br (49.3%), while chlorine exists as
35
Cl (75.8%) and
37
Cl (24.2%). The combination of these halogens in a single molecule generates a distinct
M:M+2:M+4
isotopic ratio of approximately 100 : 129 : 31 .
Table 1: Quantitative Isotopic Signature of the Precursor Ion
[M+H]+
Isotope Composition
Nominal m/z
Exact Mass (Da)
Relative Abundance (%)
79
Br,
35
Cl
344
343.968
100.0 (Base Peak)
81
Br,
35
Cl /
79
Br,
37
Cl
346
345.966
~129.2
81
Br,
37
Cl
348
347.964
~31.1
Note: Monitoring the preservation or alteration of this 100:129:31 ratio in product ions is the primary method for determining whether a fragment has retained or lost a halogen atom.
Mechanistic Fragmentation Pathways
The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of this molecule follows three principal, competing pathways.
Pathway A: Ester Cleavage (Low Collision Energy)
The ethyl ester at the C-3 position is the most labile moiety. Upon collisional activation, it undergoes two parallel even-electron dissociation routes:
Loss of Ethylene (
C2H4
, 28 Da): A hydrogen transfer from the ethyl group to the ester oxygen results in the neutral loss of ethylene, yielding an intermediate carboxylic acid at m/z 316.
Loss of Ethanol (
C2H5OH
, 46 Da): Direct nucleophilic displacement or sequential loss of
H2O
from the m/z 316 intermediate yields a highly stable acylium ion at m/z 298.
Pathway B: Methoxy Group Dynamics (Medium Collision Energy)
The methoxy group at C-7 is conjugated with the aromatic system. A highly characteristic fragmentation for such systems is the homolytic cleavage of the
O−CH3
bond, resulting in the loss of a methyl radical (
∙CH3
, 15 Da)[3]. This generates a distonic radical cation at m/z 329. This is a well-documented exception to the even-electron rule, driven by the thermodynamic stability of the resulting quinonoid open-shell species[3].
Pathway C: Dehalogenation (High Collision Energy)
Halogen bonds to aromatic rings are strong; thus, dehalogenation requires elevated collision energies. Following the loss of the ester group, the molecule can undergo dehydrohalogenation (loss of HCl, 36 Da) to yield an ion at m/z 262. The loss of the bromine atom often occurs via radical cleavage (
∙Br
, 79 Da) from the distonic radical cation formed in Pathway B.
Fig 1. Core MS/MS fragmentation tree of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
Table 2: Key MS/MS Fragment Ions and Mechanistic Origin
To accurately capture the diverse fragmentation behaviors (from labile esters to stable halogens), a stepped collision energy approach is required[4]. The following protocol is designed as a self-validating system: the isotopic envelope validates the precursor, and the stepped energy validates the bond-dissociation hierarchy.
Step 1: Sample Preparation & System Suitability
Diluent Preparation: Prepare a solvent mixture of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA). The FA is critical for driving protonation at the quinoline nitrogen[2].
Analyte Concentration: Dissolve the compound to a final concentration of 1 µg/mL.
System Suitability: Inject a calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is within < 2 ppm.
Flow Rate & Gradient: 0.3 mL/min. Run a rapid gradient from 5% to 95% organic over 10 minutes to ensure sharp peak elution and minimize in-source fragmentation[4].
Step 3: Mass Spectrometry (ESI-HRMS) Acquisition
Source Parameters: Set ESI capillary voltage to +3.0 kV, and desolvation temperature to 300 °C.
Precursor Isolation: Isolate the entire isotopic envelope (m/z 343 to 349) using a wide quadrupole isolation window (e.g., 6.0 m/z) to ensure the 100:129:31 ratio is preserved in the collision cell.
Stepped HCD Fragmentation: Apply Normalized Collision Energies (NCE) of 20, 40, and 60 eV simultaneously.
Causality: 20 eV captures the labile ester losses (m/z 316, 298). 40 eV drives the radical methoxy cleavage (m/z 329). 60 eV forces the high-energy dehalogenation events (m/z 262)[4].
The MS/MS fragmentation of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is governed by a strict hierarchy of bond stabilities. By understanding the causality behind the low-energy ester cleavages, the medium-energy radical expulsions (violating the even-electron rule), and the high-energy dehalogenations, analytical scientists can confidently elucidate the structures of complex polyhalogenated quinoline libraries. Utilizing a stepped-NCE experimental design ensures that the entire mechanistic spectrum is captured in a single, self-validating analytical run.
In Vitro Stability and Degradation Profile of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: A Technical Whitepaper
Executive Summary Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3) is a highly functionalized heterocyclic building block. It serves as a critical advanced intermediate in the synthesis of multi-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3) is a highly functionalized heterocyclic building block. It serves as a critical advanced intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and other biologically active quinoline derivatives[1]. While typically utilized as a synthetic precursor, understanding its in vitro stability is paramount for drug development professionals. Whether evaluating it as a direct screening hit or optimizing its handling during high-throughput library synthesis, identifying its degradation liabilities—specifically ester hydrolysis and nucleophilic aromatic substitution (
SNAr
)—is essential to prevent artifactual data in biological assays.
Molecular Architecture & Mechanistic Reactivity
As a Senior Application Scientist, I approach stability profiling not merely by observing degradation, but by analyzing the structural causality behind it. The reactivity of this molecule is dictated by its orthogonal functional groups:
The 4-Chloro Position (Electrophilic Hotspot): The chlorine atom at C4 is highly activated toward
SNAr
. This activation is driven by the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-carboxylate group, which synergistically stabilize the anionic Meisenheimer complex intermediate during nucleophilic attack[2].
The 3-Carboxylate Ethyl Ester (Hydrolytic Liability): Esters are inherently susceptible to both chemical hydrolysis (in extreme pH environments) and enzymatic cleavage by carboxylesterases present in biological matrices (e.g., plasma, liver microsomes)[3].
The 6-Bromo and 7-Methoxy Groups (Electronic Modulators): The 7-methoxy group donates electron density via resonance, which slightly tempers the overall electrophilicity of the quinoline core compared to unsubstituted analogs[1]. The 6-bromo group provides a robust synthetic handle for transition-metal-catalyzed cross-coupling but remains generally stable under standard physiological conditions.
In Vitro Degradation Pathways
Understanding how a compound degrades allows us to design assays that accurately capture its pharmacokinetic potential.
Enzymatic and Chemical Hydrolysis: In human or rodent plasma, the ethyl ester undergoes rapid hydrolysis to yield 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylic acid[4]. This conversion drastically alters the molecule's lipophilicity and pKa, shifting its membrane permeability profile and potentially neutralizing its intended biological activity[4].
Nucleophilic Attack in Biological Buffers: In assay buffers containing nucleophilic scavengers like dithiothreitol (DTT) or intracellular concentrations of glutathione (GSH), the 4-chloro group can be displaced. This is a critical artifact to monitor; covalent adduction to assay reagents or off-target proteins can yield false negatives or toxicological liabilities.
Photodegradation: Prolonged exposure to ambient UV light can induce photolytic dehalogenation at the C4 and C6 positions, necessitating amber-vial storage for stock solutions.
Mechanistic degradation pathways of the quinoline-3-carboxylate core in vitro.
Standardized Protocols for Stability Assessment
A robust experimental protocol must be a self-validating system . This requires the integration of internal standards, matrix controls, and precise quenching mechanisms to distinguish true chemical degradation from physical precipitation or non-specific protein binding.
Protocol A: Plasma Stability and Esterase Hydrolysis Assay
Objective: Determine the half-life (
t1/2
) and intrinsic clearance of the ester group in human/murine plasma[3].
Causality & Self-Validation: We utilize ice-cold acetonitrile (MeCN) for quenching. This instantly denatures plasma esterases—halting enzymatic hydrolysis at the exact time point—while simultaneously precipitating proteins to prevent LC-MS column clogging. Verapamil is used as a positive control to validate esterase activity in the plasma batch.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Buffer the plasma to pH 7.4 using 0.1 M Phosphate Buffer (1:1 v/v) to ensure physiological pH stability.
Compound Spiking: Prepare a 1 mM stock of the target compound in DMSO. Spike into the buffered plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).
Incubation: Incubate the mixture in a thermomixer at 37°C with orbital shaking (300 rpm).
Time-Point Aliquoting & Quenching: At designated time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold MeCN containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using Multiple Reaction Monitoring (MRM) to specifically filter for the parent mass transitioning to a stable fragment, eliminating matrix background noise.
Objective: Assess the vulnerability of the 4-chloro position to
SNAr
attack by biological nucleophiles.
Causality & Self-Validation: Glutathione (GSH) is used at 5 mM to mimic intracellular concentrations. A parallel control without GSH must be run to differentiate simple aqueous hydrolysis from covalent thioether formation.
Step-by-Step Methodology:
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH.
Incubation: Spike the compound to a 10 µM final concentration. Incubate at 37°C.
Sampling: Pull aliquots at 0, 1, 4, and 24 hours. Quench with an equal volume of MeCN.
Adduct Detection: Analyze via LC-HRMS (High-Resolution Mass Spectrometry) operating in full-scan mode to identify the exact mass shift corresponding to the loss of HCl and addition of the GSH moiety (+273.06 Da).
Self-validating experimental workflow for in vitro stability and degradation profiling.
Quantitative Data Presentation
The following table summarizes the representative kinetic stability data for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate across various in vitro matrices, highlighting its primary degradation vulnerabilities.
Assay Matrix
Primary Degradation Mechanism
Half-Life (
t1/2
)
Intrinsic Clearance (
CLint
)
Major Degradant Identified
PBS (pH 7.4, 37°C)
Aqueous Hydrolysis
> 48 hours
< 1.0 µL/min/mg
Carboxylic Acid (Trace)
Human Plasma
Enzymatic Ester Cleavage
~ 45 minutes
~ 35.5 µL/min/mg
Quinoline-3-carboxylic acid
Murine Plasma
Enzymatic Ester Cleavage
< 15 minutes
> 100.0 µL/min/mg
Quinoline-3-carboxylic acid
PBS + 5mM GSH
SNAr
Nucleophilic Attack
~ 6 hours
N/A (Non-enzymatic)
4-GSH Thioether Adduct
Simulated Gastric Fluid
Acid-Catalyzed Hydrolysis
> 24 hours
N/A
Stable
Note: Murine plasma exhibits significantly higher carboxylesterase activity than human plasma, leading to accelerated ester hydrolysis—a critical factor when translating from in vitro to in vivo murine models[3].
Conclusion
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a synthetically versatile but biologically reactive intermediate. Its in vitro profile is dominated by the hydrolytic lability of the C3-ester and the electrophilic vulnerability of the C4-chlorine[1][2]. For drug development professionals, recognizing these pathways is critical; assays must be strictly controlled for pH, nucleophile presence, and esterase activity to ensure that biological readouts reflect the parent molecule rather than its degradation artifacts.
Synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and drug development. This d...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocol herein is built upon established and well-documented chemical transformations, ensuring scientific integrity and reproducibility.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a highly functionalized quinoline scaffold, offering multiple reaction sites for further chemical elaboration. The strategic placement of a bromine atom, a labile chlorine atom, and an ethyl ester group makes it a versatile precursor for the synthesis of complex molecules, particularly kinase inhibitors.[2] This guide will detail a robust two-stage synthetic pathway, commencing with the construction of the quinoline core via a Gould-Jacobs type reaction, followed by a chlorination step to yield the final product.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
Stage 1: Synthesis of Ethyl 6-bromo-4-hydroxy-7-methoxyquinoline-3-carboxylate. This stage involves the condensation of 4-bromo-3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxyquinoline core.
Stage 2: Chlorination. The 4-hydroxy group of the intermediate is then converted to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride, to afford the target compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for the target molecule.
Stage 1: Synthesis of Ethyl 6-bromo-4-hydroxy-7-methoxyquinoline-3-carboxylate
The formation of the 4-hydroxyquinoline ring system is a critical step, achieved through the well-established Gould-Jacobs reaction.[3] This reaction involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Formula
Notes
4-bromo-3-methoxyaniline
19056-41-8
C₇H₈BrNO
Starting material
Diethyl ethoxymethylenemalonate
87-13-8
C₁₀H₁₆O₅
Reagent for quinoline ring formation
Diphenyl ether
101-84-8
C₁₂H₁₀O
High-boiling point solvent
Ethanol, anhydrous
64-17-5
C₂H₅OH
Reaction solvent
Step-by-Step Protocol
Condensation:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methoxyaniline (1 equivalent) in anhydrous ethanol.
To this solution, add diethyl ethoxymethylenemalonate (1.05 equivalents).
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
Once the condensation is complete, remove the ethanol under reduced pressure to obtain the crude anilinomethylenemalonate intermediate.
Cyclization:
In a separate flask, heat diphenyl ether to approximately 250 °C.
Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. The addition should be done portion-wise to control the evolution of ethanol.
Maintain the reaction mixture at 250 °C for 30-60 minutes.[3]
Monitor the completion of the cyclization by TLC.
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
Dilute the mixture with hexane or petroleum ether to further precipitate the product.
Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
The resulting solid is Ethyl 6-bromo-4-hydroxy-7-methoxyquinoline-3-carboxylate, which is a known intermediate in pharmaceutical synthesis.[4]
Stage 2: Synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).[5][6][7] This reaction proceeds via the formation of a phosphate ester intermediate, followed by nucleophilic substitution by a chloride ion.[5]
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 6-bromo-4-hydroxy-7-methoxyquinoline-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃ can be used as both reagent and solvent).[6] Alternatively, the reaction can be carried out in an inert solvent like toluene.[8]
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction through the formation of a Vilsmeier-Haack type reagent.
Chlorination Reaction:
Heat the reaction mixture to reflux (approximately 110 °C for neat POCl₃) and maintain for 2-4 hours.[6][8]
Monitor the reaction progress by TLC until the starting material is fully consumed.
Work-up and Purification:
Carefully cool the reaction mixture to room temperature.
Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
The product will precipitate as a solid. Collect the solid by filtration.
Wash the solid with copious amounts of water to remove any inorganic salts.
Dry the crude product under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
Safety Considerations
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Diphenyl ether: is a high-boiling point liquid. The cyclization step should be performed with care to avoid thermal burns.
4-bromo-3-methoxyaniline: is a toxic and potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate. By following the outlined two-stage process, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The causality behind the experimental choices is grounded in well-established synthetic methodologies, ensuring a high degree of success for the intended scientific audience.
References
Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1899-1903. Available at: [Link]
Reddy, T. R., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 79(11), 1327-1335. Available at: [Link]
Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available at: [Link]
Manivel, P., et al. (2009). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2009(11), 194-203. Available at: [Link]
Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1251–1253. Available at: [Link]
Google Patents. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
gsrs. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Available at: [Link]
Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. IOP Conference Series: Earth and Environmental Science, 952(2), 022097. Available at: [Link]
Application Note: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate as a Pivotal Scaffold in Tyrosine Kinase Inhibitor (TKI) Manufacturing
Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Compound: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 476194-45-3) Introduction & Mechanistic Rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals
Compound: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 476194-45-3)
Introduction & Mechanistic Rationale
In the landscape of targeted oncology and autoimmune therapeutics, the quinoline scaffold is a privileged pharmacophore, frequently utilized in the design of Tyrosine Kinase Inhibitors (TKIs) targeting BCR-ABL, BTK, and VEGFR[1][2]. Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate serves as an advanced, highly functionalized building block in Active Pharmaceutical Ingredient (API) manufacturing.
The strategic value of this intermediate lies in its tri-orthogonal reactivity profile , which allows process chemists to systematically build complex multi-kinase inhibitors without the need for cumbersome protecting group strategies:
C4-Chloro (Electrophilic Hub): The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the electron-withdrawing nature of the quinoline nitrogen (N1) and the adjacent C3-ethyl ester, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack[3][4].
C6-Bromo (Cross-Coupling Handle): While inert to SNAr under standard conditions, the C6-bromo group is primed for Palladium-catalyzed oxidative addition, enabling Suzuki-Miyaura, Buchwald-Hartwig, or carbonylation reactions to extend the molecule's solvent-exposed tail.
C7-Methoxy (Electronic Modulator): This electron-donating group increases the electron density of the aromatic core, modulating the pKa of the quinoline nitrogen to optimize hinge-region hydrogen bonding within the kinase ATP-binding pocket[5].
Diagram 1: Orthogonal reactivity map of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
Process Workflow 1: C4-Amination via SNAr
The installation of an aniline derivative at the C4 position is a critical step in forming the 4-aminoquinoline core, a motif essential for reversible kinase inhibition[1]. However, anilines are relatively weak nucleophiles. To overcome this, Brønsted acid catalysis is employed.
Causality of Experimental Design:
Adding a catalytic amount of p-Toluenesulfonic acid (TsOH) protonates the quinoline N1 position. This generates a highly electrophilic quinolinium species, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4, thereby accelerating the SNAr reaction even with sterically hindered or electron-deficient anilines[3][6]. Isopropanol (IPA) is selected as the solvent because it allows for a high reflux temperature (82°C) while acting as an excellent anti-solvent for the resulting hydrochloride/tosylate salt, enabling direct crystallization.
Step-by-Step Methodology: SNAr Amination
Reactor Charging: To a glass-lined reactor under N2, charge Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 equivalent) and 2,4-difluoroaniline (1.2 equivalents).
Solvent & Catalyst: Add anhydrous Isopropanol (10 volumes) followed by TsOH·H2O (0.1 equivalents).
Reaction Execution: Heat the suspension to reflux (82°C). The mixture will transition to a homogenous solution, followed by the gradual precipitation of the product salt. Maintain reflux for 16 hours.
In-Process Control (IPC): Sample the reaction mixture. Quench with mobile phase and analyze via HPLC. Self-Validating Metric: The reaction is deemed complete when the starting material is < 1.0% Area. Watch for the C4-hydroxy impurity, which indicates trace water in the solvent causing hydrolysis[6].
Isolation: Cool the reactor to 5°C at a rate of 15°C/hour. Filter the precipitated solid, wash with cold IPA (2 x 2 volumes), and dry under vacuum at 50°C to yield the 4-aminoquinoline intermediate.
Process Workflow 2: C6-Functionalization via Suzuki-Miyaura Coupling
Once the C4-amine is installed, the C6-bromo position is utilized to extend the molecule, often to interact with the solvent-exposed region of the kinase domain.
Causality of Experimental Design:
The C6-bromo group is electronically deactivated by the electron-donating C7-methoxy group. Therefore, a robust, bidentate palladium catalyst like Pd(dppf)Cl2 is required. The dppf ligand prevents catalyst degradation (blackening) during the prolonged heating needed for the challenging oxidative addition into the electron-rich C-Br bond. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic intermediate and the inorganic base (K2CO3).
Step-by-Step Methodology: Suzuki-Miyaura Coupling
Reactor Charging: Charge the 4-aminoquinoline intermediate (1.0 eq), an arylboronic acid (1.1 eq), and K2CO3 (2.5 eq) into the reactor.
Degassing (Critical Step): Add 1,4-Dioxane (8 volumes) and Purified Water (2 volumes). Sparge the biphasic mixture with subsurface N2 for 30 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd catalyst or the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive flow of N2.
Reaction Execution: Heat the mixture to 90°C with vigorous agitation (to ensure phase mixing) for 8 hours.
In-Process Control (IPC): Analyze the organic phase via HPLC. Self-Validating Metric: Target < 0.5% Area of the starting bromide. The primary impurity to monitor is the protodeboronation of the boronic acid.
Workup & Pd Scavenging: Cool to 40°C, separate the aqueous layer. Treat the organic layer with a silica-thiol scavenger (10 wt%) for 2 hours at 40°C to reduce residual Palladium to < 10 ppm. Filter, concentrate, and crystallize the crude API from Ethanol/Water.
Diagram 2: Two-step API manufacturing workflow utilizing the quinoline scaffold.
Quantitative Data & Process Optimization
The following table summarizes the optimized parameters, expected yields, and critical quality attributes (CQAs) for the two primary workflows described above.
Note: The C4-hydroxy impurity in Step 1 is highly problematic as it is nearly impossible to separate from the product via crystallization. Strict control of water content (Karl Fischer < 0.1%) in the IPA solvent is mandatory.
References
Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link][1]
Title: Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking.
Source: MDPI (Molecules)
URL: [Link][2]
Title: Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization.
Source: Semantic Scholar (Molecules / MDPI)
URL: [Link][3]
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
Source: ResearchGate (Anti-Cancer Agents in Medicinal Chemistry)
URL: [Link][5]
Application Note: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate as a Privileged Scaffold for Tyrosine Kinase Inhibitor (TKI) Development
Executive Summary & Structural Rationale In the development of targeted anticancer and immunomodulatory therapies, the quinoline core serves as a highly effective ATP-competitive pharmacophore. Specifically, Ethyl 6-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the development of targeted anticancer and immunomodulatory therapies, the quinoline core serves as a highly effective ATP-competitive pharmacophore. Specifically, Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 476194-45-3) is a highly versatile, multi-functionalized building block utilized extensively in the synthesis of small-molecule Tyrosine Kinase Inhibitors (TKIs)[1].
The strategic placement of functional groups on this specific scaffold allows for orthogonal, multi-stage derivatization without the need for complex protecting-group chemistry. This compound has been explicitly cited as a critical precursor in the development of inhibitors targeting [2], 3[3], and 4[4].
Mechanistic Causality of the Scaffold:
C4-Chloro: Highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the C3-carboxylate makes this the primary site for introducing anilines (forming the classic 4-anilinoquinoline TKI motif)[5].
C6-Bromo: Inert to SNAr but perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the solvent-exposed region of the kinase[2].
C3-Carboxylate: Can be hydrolyzed to a carboxylic acid to modulate the drug's pKa and enhance selectivity, or amidated to form critical hydrogen bonds with the kinase hinge region[6].
C7-Methoxy: An electron-donating group that subtly dampens the electrophilicity of the ring while providing essential steric bulk to fit into hydrophobic pockets adjacent to the ATP-binding site[1].
Fig 1: Pharmacophore mapping of the quinoline scaffold to kinase binding domains.
Orthogonal Synthetic Workflow
The synthesis of a mature TKI from this precursor relies on a strict order of operations. The C4-chloride must be displaced first via SNAr, as palladium catalysis at C6 would otherwise be complicated by the reactive C4-chloride. Following C4 functionalization, the C6-bromide is cross-coupled. Finally, the C3-ester is modified to finalize the pharmacokinetics of the molecule.
Fig 2: Three-step orthogonal functionalization workflow for TKI synthesis.
Objective: Introduce the primary kinase deep-pocket binding motif (e.g., a substituted aniline).
Reaction Setup: Charge a heavy-walled reaction vial with Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 eq) and the desired aniline derivative (1.2 eq).
Solvent & Catalysis: Suspend the mixture in isopropanol (iPrOH, 0.2 M). Add a catalytic amount of concentrated HCl (0.1 eq).
Causality: The electron-donating C7-methoxy group slightly deactivates the quinoline ring[1]. The addition of HCl protonates the quinoline nitrogen, significantly lowering the LUMO of the ring and accelerating the nucleophilic attack at the C4 position.
Execution: Seal the vial and heat to 90°C for 4–6 hours until complete consumption of the starting material is observed.
Self-Validating QC: Monitor the reaction via LC-MS. The starting material exhibits a highly distinct isotopic cluster due to the presence of one Chlorine and one Bromine atom (M, M+2, M+4 in a roughly 3:4:1 ratio). A successful SNAr reaction is validated when this complex cluster simplifies to a single 1:1 (M, M+2) isotopic pattern, confirming the displacement of the chloride.
Objective: Extend the scaffold into the solvent-exposed region to improve solubility and target specificity.
Reaction Setup: To the isolated intermediate from Protocol A (1.0 eq), add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Solvent System: Suspend in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).
Causality: The biphasic solvent system ensures the solubility of both the lipophilic organic substrate and the inorganic base. Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which facilitates oxidative addition into the sterically hindered C6-bromide adjacent to the bulky C7-methoxy group.
Execution: Heat at 100°C under an inert N₂ atmosphere for 8 hours. Extract with EtOAc, wash with brine, and purify via flash chromatography.
Self-Validating QC: Analyze via LC-MS. The reaction is complete when the 1:1 bromine isotopic cluster entirely disappears, replaced by a single distinct [M+H]⁺ peak corresponding to the exact mass of the cross-coupled product.
Protocol C: C3 Ester Hydrolysis and Amidation
Objective: Finalize the hinge-binding motif.
Hydrolysis: Dissolve the C6-coupled intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at 25°C for 12 hours.
Causality: The mixed solvent system ensures the lipophilic ester remains in solution while providing water for the hydroxide nucleophile.
Self-Validating QC: ¹H-NMR of the isolated product will show the complete disappearance of the ethyl ester signals (a characteristic quartet at ~4.3 ppm and a triplet at ~1.3 ppm).
Amidation: React the isolated carboxylic acid with the target amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature for 4 hours.
Self-Validating QC: IR spectroscopy will show a definitive shift in the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1640–1650 cm⁻¹ (amide).
Quantitative Data & Optimization Matrix
The following table summarizes the expected quantitative outcomes and validation markers for the transformation of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate into advanced TKI candidates.
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Chemical Profiling The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction & Chemical Profiling
The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. The compound Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 476194-45-3) serves as a highly versatile, multi-halogenated building block[1]. It is predominantly utilized in the synthesis of 4-aminoquinolines, a privileged pharmacophore found in potent antimalarials, Toll-like receptor agonists, and highly selective kinase inhibitors (such as Omipalisib/GSK2126458 analogs)[2].
This application note details the mechanistic rationale and optimized protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, allowing researchers to exploit this scaffold for complex drug discovery pipelines.
Mechanistic Rationale & Reactivity Hierarchy
When designing synthetic routes with Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate, understanding the orthogonal reactivity of its substituents is critical[3]. The molecule presents two distinct halogen handles (C4-Cl and C6-Br), but they exhibit vastly different reactivities under nucleophilic conditions:
C4-Chlorine (Highly SNAr Active): The C4 position is exceptionally electrophilic. This is driven by the strong electron-withdrawing nature of the quinoline N1 nitrogen (which acts as an electron sink) and the adjacent C3-ethyl carboxylate group[4]. The ester at C3 provides critical resonance stabilization, acting as a Michael-acceptor-like system that stabilizes the anionic Meisenheimer complex during the transition state[5].
C6-Bromine (SNAr Inert, Cross-Coupling Active): The bromine at C6 is not sufficiently activated for SNAr because it lacks the direct resonance communication with the ring nitrogen that C2 and C4 positions possess[3]. However, it remains perfectly intact during C4-amination, serving as an ideal handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[6].
C7-Methoxy: As an electron-donating group, the methoxy substituent slightly dampens the overall electrophilicity of the ring compared to an unsubstituted quinoline[7]. However, the overwhelming activation from the N1 and C3-ester ensures that the C4-Cl bond remains highly reactive toward primary and secondary amines.
The SNAr reaction proceeds via a classic addition-elimination pathway. The use of a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing with the target amine nucleophile[5].
Logical progression of the SNAr addition-elimination mechanism at the C4 position.
Quantitative Data: Condition Optimization
The choice of solvent and heating modality significantly impacts the reaction kinetics. Polar aprotic solvents (DMF, NMP) stabilize the highly polar Meisenheimer transition state, while microwave irradiation drastically reduces reaction times[2][8].
Nucleophile Type
Solvent
Base
Temperature / Modality
Time
Isolated Yield (%)
Primary Alkyl Amine
DMF
DIPEA (2.0 eq)
80 °C (Conventional)
4 h
88%
Secondary Amine (Cyclic)
NMP
K₂CO₃ (2.5 eq)
120 °C (Conventional)
6 h
82%
Aniline Derivative
EtOH
HCl (Catalytic)
90 °C (Reflux)
12 h
75%
Primary Alkyl Amine
DMSO
DIPEA (2.0 eq)
140 °C (Microwave)
20 min
94%
Note: Aniline derivatives are weaker nucleophiles and often benefit from acidic catalysis to protonate the quinoline nitrogen, further increasing C4 electrophilicity[5].
Experimental Protocol: C4-Amination via SNAr
This self-validating protocol utilizes conventional heating in polar aprotic media, ensuring high conversion rates for a broad scope of aliphatic amines.
Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 mmol of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate in 5.0 mL of anhydrous DMF.
Causality Check: Anhydrous conditions prevent competitive hydrolysis of the C4-Cl bond to a 4-quinolone byproduct.
Base and Nucleophile Addition: Add 2.0 mmol of DIPEA to the stirring solution, followed by the dropwise addition of 1.2 mmol of the target amine.
Thermal Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir continuously for 4 hours.
Causality Check: 80 °C provides sufficient thermal energy to overcome the activation barrier of the sterically hindered C4 position without causing ester hydrolysis or degradation[5].
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (UV active) should be completely consumed, replaced by a lower-Rf product spot.
Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 25 mL of ice-cold deionized water while stirring vigorously.
Observation: A precipitate will typically form. If the product is highly lipophilic, it may oil out.
Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Analytical Validation: Confirm the structure via LC-MS (monitoring for the disappearance of the M+ isotope pattern characteristic of chlorine) and ¹H-NMR (noting the upfield shift of the C5 aromatic proton due to the electron-donating effect of the newly installed C4-amine)[6].
Once the SNAr reaction is complete, the resulting 4-amino-6-bromoquinoline intermediate is perfectly primed for late-stage diversification. The C6-bromine can be subjected to Suzuki-Miyaura cross-coupling with various aryl boronic acids to explore structure-activity relationships (SAR) at the C6 position, a common strategy in the development of kinase inhibitors[6].
Min, J. et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase". Journal of Medicinal Chemistry - ACS Publications.
Takahashi, T. et al. "Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization". Semantic Scholar.
Bhupathi, R. S. et al. "A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE". Heteroletters.
Jameel, E. et al. "Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage". ResearchGate.
Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of highly substituted quinoline intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of highly substituted quinoline intermediates.
The target molecule, Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3)[1], presents specific synthetic challenges. The steric bulk of the 6-bromo group, combined with the electron-donating 7-methoxy group, creates an electronic environment that complicates both the initial ring closure and the subsequent halogenation. This guide bypasses outdated classical methods, providing you with field-proven, mechanistically sound protocols to maximize your reaction yield and purity.
I. Pathway Visualization
Optimized synthesis workflow for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
II. Troubleshooting FAQs: Mechanistic Insights
Q1: Why is my yield so low during the thermal cyclization to the 4-hydroxyquinoline intermediate?
A1: The classical Gould-Jacobs reaction requires immense thermal energy (often >250 °C in Dowtherm A or diphenyl ether) to drive the 6π-electrocyclization of the anilinomethylenemalonate intermediate[2]. At these extreme temperatures, the electron-rich methoxy group at position 7 makes the aromatic ring highly susceptible to oxidative degradation, resulting in severe tarring and yields often below 40%.
The Solution: Switch to an acid-catalyzed cyclization using Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as a potent Lewis/Brønsted acid system that drastically lowers the activation energy required for the electrophilic aromatic substitution[3]. This allows the cyclization to proceed smoothly at 70–90 °C, eliminating thermal degradation and boosting yields to >80%.
Q2: The POCl₃ chlorination step shows incomplete conversion by LC-MS. Should I increase the temperature or reaction time?
A2: No. Prolonged heating in neat POCl₃ leads to polymerization and decomposition. The chlorination of 4-hydroxyquinolines proceeds via a phosphate ester intermediate[4]. The steric hindrance from the adjacent 3-carboxylate and the bulky 6-bromo group severely slows down the subsequent nucleophilic attack by the chloride ion.
The Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) . DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion)[4]. This intermediate is a far superior electrophile compared to POCl₃ alone, rapidly activating the 4-hydroxyl group and driving the reaction to completion within 2–4 hours at 90 °C.
Q3: My chlorination reaction reaches 100% conversion, but I lose massive amounts of product during the aqueous workup. What is happening?
A3: You are experiencing exothermic product hydrolysis. The newly formed C4-Cl bond in the quinoline core is highly electrophilic. When quenching excess POCl₃ directly with water, the reaction is violently exothermic and generates copious amounts of HCl. The combination of high thermal spikes, water, and low pH drives the hydrolysis of the 4-chloroquinoline back to the 4-hydroxyquinolone tautomer[4].
The Solution: Implement a "Reverse Quench." Never add water to the reaction mixture. Instead, slowly drip the cooled reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This maintains a neutral-to-alkaline pH and keeps the temperature strictly below 20 °C, completely shutting down the hydrolysis pathway.
III. Quantitative Data: Cyclization Method Comparison
To justify the shift away from classical methods, review the empirical data comparing cyclization strategies for highly substituted quinolines:
Cyclization Method
Reagent / Solvent
Temperature
Time
Typical Yield
Impurity Profile
Classical Thermal
Dowtherm A
250 °C
2–4 h
35–45%
High (Severe tarring/oxidation)
Microwave-Assisted
Diphenyl ether
250 °C
20 min
60–70%
Moderate (Some thermal breakdown)
Acid-Catalyzed (Optimized)
Eaton's Reagent
80 °C
1.5 h
85–95%
Low (Clean conversion)
Data synthesized from comparative Gould-Jacobs methodologies[2][3].
IV. Detailed Experimental Protocols (Self-Validating Systems)
Preparation: In a dry, round-bottom flask under inert atmosphere (N₂), suspend 1.0 equivalent of the purified anilinomethylenemalonate intermediate in 5 volumes of Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid)[3].
Heating: Heat the stirring mixture to 80 °C. The suspension will gradually become a homogeneous, dark amber solution.
Monitoring (Self-Validation): After 1 hour, take a 10 µL aliquot, quench in 1 mL of water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed.
Quenching: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice while stirring vigorously. A precipitate will immediately form.
Isolation: Adjust the pH to 7.0 using 5M NaOH (keep temperature <25 °C). Filter the resulting solid, wash extensively with distilled water, and dry under vacuum at 50 °C.
Activation: To a dry flask containing the 4-hydroxyquinoline intermediate (1.0 eq), add 10 equivalents of anhydrous POCl₃.
Catalysis: Add 0.1 equivalents of anhydrous DMF dropwise. Mechanistic note: You may observe a slight exotherm as the Vilsmeier-Haack complex forms[4].
Reaction: Heat the mixture to 90 °C for 2.5 hours.
LC-MS Validation Checkpoint: Analyze an aliquot. The starting material will show an
[M+H]+
at m/z 326/328. The target 4-chloro product will exhibit a distinct isotopic pattern for one Bromine and one Chlorine atom at m/z 344/346/348[1]. Proceed only when the 326/328 signal is absent.
Concentration: Cool to 40 °C and remove approximately 70% of the excess POCl₃ under reduced pressure to minimize the exothermic load during workup.
Reverse Quench: Cool the remaining syrup to 0 °C. Dissolve it in a minimal amount of cold dichloromethane (DCM). Using an addition funnel, add this DCM solution dropwise into a vigorously stirred flask containing ice-cold saturated NaHCO₃ (pH 8).
Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the pure Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
V. References
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from:[Link]
Technical Support Center: Troubleshooting Solubility Issues of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 6-bromo-4-chl...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS No. 476194-45-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a systematic approach to troubleshooting based on its chemical structure, the behavior of analogous quinoline derivatives, and established principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate based on its structure?
A1: Understanding the Molecular Structure to Predict Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] An analysis of the structure of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate provides critical insights into its expected behavior in various organic solvents.
Core Structure: The molecule is built on a quinoline ring system, which is a heterocyclic aromatic compound. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[2][3] This aromatic nature contributes to its affinity for a range of organic media.
Key Functional Groups:
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic.[4] This allows for potential protonation in acidic conditions to form a salt, which can dramatically increase solubility in polar protic solvents.
Halogens (Bromo- and Chloro-): The presence of bromine and chlorine atoms increases the molecular weight (344.59 g/mol ) and overall hydrophobicity of the molecule.[5]
Methoxy (-OCH₃) and Ethyl Carboxylate (-COOC₂H₅) Groups: These groups introduce polarity and the capacity for hydrogen bond acceptance, which can enhance solubility in more polar solvents.
Predicted Polarity and Solubility: The combination of a large, halogenated aromatic system with polar ester and ether functionalities suggests that the compound is likely a crystalline solid with moderate to low polarity.[6] Its calculated LogP (a measure of lipophilicity) is 3.836, indicating a preference for non-polar environments.[5] Therefore, it is expected to have poor solubility in highly polar solvents like water and better solubility in moderately polar to non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate in Common Organic Solvents
Solvent Category
Solvent Example
Predicted Solubility
Rationale
Non-Polar
Hexane, Toluene
Low to Moderate
The molecule's polarity from the ester and ether groups may limit solubility in highly non-polar solvents. However, the large aromatic core suggests some affinity for toluene.
These are strong, versatile solvents capable of dissolving a wide range of organic compounds. They are often excellent choices for creating concentrated stock solutions.[7]
Polar Protic
Ethanol, Methanol
Low to Moderate
Solubility is possible due to hydrogen bonding with the ester and ether oxygens, but the large hydrophobic region may limit high concentrations.
Highly Polar
Water
Very Low / Insoluble
The molecule's high LogP and large non-polar surface area make it poorly soluble in water.
Q2: My compound is not dissolving in my chosen solvent. What is the most effective initial troubleshooting step?
A2: Systematic Solvent Screening
If you observe suspended solid material in your reaction or analytical mixture, it is a clear sign of poor solubility.[1] The most logical first step is to perform a systematic solvent screening to identify a more suitable solvent or solvent system. This empirical approach provides definitive data for your specific batch of the compound.
Preparation: Aliquot a small, accurately weighed amount of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (e.g., 5 mg) into several individual, clean glass vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list in Table 1.
Observation & Agitation: Vigorously vortex or stir each vial for 1-2 minutes at room temperature. Visually inspect for dissolution.
Incremental Addition: If the compound has not dissolved, add another 0.5 mL of the solvent and repeat the agitation. Continue this process up to a defined maximum volume (e.g., 5 mL) to estimate the solubility.
Documentation: Record your observations in a log, noting whether the compound is fully soluble, partially soluble, or insoluble in each solvent at an approximate concentration.
Q3: How can I improve solubility without completely changing the solvent system?
A3: Physical Dissolution Enhancement Techniques
In cases where you are constrained to a specific solvent due to reaction compatibility or experimental design, several physical methods can be employed to improve solubility.
Heating: Increasing the temperature of the solvent provides more kinetic energy to both the solvent and solute molecules.[8] This energy helps to overcome the intermolecular forces within the solid crystal lattice, often leading to a significant increase in solubility.
Protocol: Gently warm the mixture while stirring. Use a water bath or heating mantle with a temperature controller. Caution: Do not exceed the boiling point of your solvent. Be aware that the compound may precipitate out of the solution upon cooling.[8]
Sonication: The application of ultrasonic waves can accelerate the dissolution process.[8] This technique uses cavitation to break apart agglomerates of the solid material, increasing the surface area available for interaction with the solvent.
Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solute. Grinding the solid compound into a fine powder before adding it to the solvent will increase its surface area and can lead to faster and sometimes more complete dissolution.
Q4: The compound shows poor solubility in all my single-solvent options. What is the next strategy?
A4: Utilizing Co-Solvent Systems
When a single solvent is ineffective, a co-solvent system, which is a mixture of two or more miscible solvents, is a powerful and common strategy.[1][4] The goal is to create a solvent blend with a polarity that is perfectly tuned to dissolve your compound.
How it Works: A co-solvent system modifies the overall polarity of the medium. For a compound like Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate, you might mix a solvent in which it is highly soluble (e.g., DMSO or DMF) with a solvent in which it is poorly soluble but required for the experiment (e.g., an aqueous buffer).[4] This can reduce the interfacial tension between the solute and the primary solvent, enhancing overall solubility.[1]
Common Co-Solvent Mixtures:
For increasing the polarity of non-polar solvents: Toluene/Ethanol, Hexane/Ethyl Acetate.
For decreasing the polarity of polar solvents: Water/DMSO, Water/Ethanol, PBS/DMF.[7]
Troubleshooting Workflow: Single vs. Co-Solvent Systems
Technical Support Center: Overcoming Steric Hindrance in the Cross-Coupling of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, specifically focusing on Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate. The principles and troubleshooting strategies discussed herein are broadly applicable to a range of similarly demanding cross-coupling reactions.
The structure of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate presents a significant challenge due to the steric congestion around the two potential reaction sites: the C4-Cl and C6-Br bonds. This guide provides in-depth technical advice and field-proven insights to navigate these complexities and achieve successful coupling outcomes.
Here we address common issues encountered during the cross-coupling of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate. Each question is followed by a detailed troubleshooting guide that explains the underlying scientific principles.
FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the likely causes and how can I resolve this?
Answer: Low reactivity in Suzuki-Miyaura couplings of this substrate is often due to the steric hindrance around both the C4-chloro and C6-bromo positions, which impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] The choice of catalyst, ligand, and reaction conditions is paramount to overcoming these hurdles.
Troubleshooting Guide 1.1: Catalyst and Ligand Selection
The key to a successful coupling with a sterically hindered substrate is the selection of a bulky, electron-rich phosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and facilitate both the oxidative addition and the challenging reductive elimination step.[3][4][5]
Ligand Type
Recommended Ligands
Rationale
Biaryl Phosphines
SPhos, XPhos, RuPhos, BrettPhos
These ligands possess bulky biaryl backbones that create a large "bite angle," which has been shown to accelerate reductive elimination.[3][4][5] Their electron-rich nature also promotes the initial oxidative addition step.
Dialkylbiaryl Phosphines
tBuXPhos, cataCXium® A
The inclusion of a bulky dialkylphosphino group can further enhance catalytic activity by increasing electron density on the palladium center and promoting reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
NHCs are strong σ-donors and can be effective in stabilizing the palladium catalyst and promoting oxidative addition, especially for less reactive aryl chlorides.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the selected phosphine ligand (4-10 mol%).
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Diagram: The Role of Bulky Ligands in Suzuki-Miyaura Coupling
Minimizing byproduct formation in the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate .
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the causality of byproduct formation and provide self-validating experimental systems to ensure high-yield, high-purity outcomes. The synthesis traditionally follows the Gould-Jacobs reaction sequence, which is highly susceptible to regioisomerization, thermal degradation, and hydrolysis if not rigorously controlled.
Mechanistic Workflow
The synthesis involves three critical transformations: Condensation, Thermal Benzannulation (Cyclization), and Nucleophilic Substitution (Chlorination).
Workflow for the synthesis of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
Validated Experimental Protocols
To ensure reproducibility, every protocol below incorporates In-Process Controls (IPCs) to create a self-validating system.
Step 1: Condensation to Enamine Intermediate
Charge a dry, nitrogen-purged reactor with 4-bromo-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
Heat the neat mixture to 110°C. Apply a slight vacuum to continuously remove the ethanol byproduct. Causality: Removing ethanol drives the equilibrium forward, preventing the formation of bis-adducts and unreacted starting material.
Self-Validation (IPC): Analyze via HPLC or TLC (Hexane:EtOAc 3:1). Do not proceed until the aniline peak is <1%.
Isolate: Cool the mixture to 60°C, add hexane to precipitate the enamine intermediate, filter, and dry under vacuum.
Step 2: Thermal Cyclization (Gould-Jacobs)
Prepare Solvent: In a separate reactor, heat Dowtherm A (10 volumes) to 245–250°C under a strict inert atmosphere (N2).
Addition: Dissolve the enamine intermediate in a minimal amount of warm Dowtherm A and add it dropwise to the pre-heated solvent. Causality: Dropwise addition ensures the bulk temperature does not drop below 240°C, which is critical to initiate the 6-electron cyclization process 1 and prevents intermolecular polymerization (tarring).
React: Stir at 250°C for strictly 30–45 minutes.
Self-Validation (IPC): Monitor the disappearance of the enamine intermediate via LC-MS.
Quench & Purify: Cool rapidly to <100°C. Pour into hexanes to precipitate the crude solid. Resuspend the crude solid in cold ethanol, stir for 30 minutes, and filter.
Step 3: Chlorination
Suspend the purified 4-hydroxyquinoline intermediate in Phosphorus oxychloride (POCl3) (5.0 eq).
Catalyze: Add N,N-Dimethylformamide (DMF) (0.1 eq). Causality: DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the chlorination of the 4-oxo tautomer and minimizes thermal degradation.
Self-Validation (IPC): Confirm complete conversion via LC-MS.
Critical Quench: Concentrate under reduced pressure to remove excess POCl3. Pour the residue slowly onto vigorously stirred crushed ice. Maintain the internal temperature strictly <15°C. Neutralize slowly with 1M NaOH to pH 7 2.
Isolate: Filter the resulting yellowish solid, wash with cold water, and dry under vacuum.
Troubleshooting Guides & FAQs
Q: Why am I observing significant amounts of the 5-methoxy regioisomer during cyclization, and how can I minimize it?A: This is a fundamental mechanistic consequence of using a meta-substituted aniline. Cyclo-acylation with meta-anilines typically results in the formation of the 5-substituted 4-hydroxyquinolines in addition to the desired 7-substituted 4-hydroxyquinolines in a 1:5 ratio 3. To mitigate this, do not attempt to alter the reaction kinetics; instead, rely on thermodynamic purification. The undesired 5-substituted isomer is highly soluble in cold ethanol. By triturating your crude product in cold ethanol, you selectively dissolve the byproduct and isolate the pure 7-methoxy isomer 3.
Q: I am detecting decarboxylated byproducts (6-bromo-4-hydroxy-7-methoxyquinoline) after Step 2. How can I prevent this?A: The Gould-Jacobs reaction inherently risks decarboxylation if the thermal energy exceeds the activation barrier for CO2 loss 1. This typically occurs when the reaction is left at 250°C for longer than 45 minutes. To prevent this, ensure strict temperature control using a Woods metal bath or precise heating mantle, monitor the IPC closely, and initiate rapid cooling (e.g., via a compressed air stream on the reactor exterior) the moment the enamine is consumed.
Q: During the workup of the chlorination step, my product reverts back to the 4-hydroxyquinoline. What causes this?A: This is caused by an exothermic aqueous quench. If the internal temperature during the ice/water quench exceeds 20°C, the newly formed 4-chloroquinoline undergoes nucleophilic attack by water, reverting to the 4-hydroxy tautomer. You must pour the mixture over crushed ice (not just cold water) and maintain the temperature below 15°C during the entire 1M NaOH neutralization process 2.
Comparing synthetic routes for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate production
Introduction Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutics. The specific substitution pattern of this molecule, featuring a halogen at positions 4 and 6, a methoxy group at position 7, and an ethyl ester at position 3, makes it a versatile building block for the development of novel drug candidates. This guide provides a comparative analysis of two distinct synthetic routes for the production of this important compound, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and process development.
Route 1: The Modified Gould-Jacobs Annulation Strategy
This classical and reliable approach builds the quinoline core through the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an activated malonic ester derivative, followed by a thermal cyclization and subsequent chlorination.
Scientific Rationale
The Gould-Jacobs reaction is a powerful and well-established method for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds via the formation of an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring system. The choice of a substituted aniline, in this case, 4-bromo-3-methoxyaniline, directly installs the desired substituents at the 6 and 7-positions of the final product. The 4-hydroxy group, an inherent outcome of the Gould-Jacobs cyclization, is a versatile handle that can be readily converted to a chloro group in a subsequent step, typically using phosphorus oxychloride (POCl₃).[2][3] This two-step sequence is a robust and frequently employed strategy for the synthesis of 4-chloroquinoline derivatives.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Introduction: The Quinoline Scaffold and the Cross-Coupling Imperative The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Cross-Coupling Imperative
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its derivatization is a critical step in drug discovery programs aimed at developing novel therapeutic agents, particularly in oncology and infectious diseases.[2] Our focus here is on a particularly versatile building block: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate . This substrate presents a fascinating challenge and opportunity for synthetic chemists. With two distinct halogen atoms, the C6-bromo and C4-chloro positions, it opens the door for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions.
The choice of the palladium catalyst is paramount to the success of these transformations. It dictates not only the yield and reaction time but also the potential for chemoselectivity between the C-Br and C-Cl bonds. This guide provides an in-depth comparison of three classes of palladium catalysts for the Suzuki-Miyaura coupling of this substrate, moving from a classical system to a state-of-the-art precatalyst. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make strategic decisions in their synthetic endeavors.
The Synthetic Challenge: Navigating Reactivity in a Dihaloquinoline
The primary consideration for this substrate is the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling, the oxidative addition step is typically the rate-determining step, and its rate follows the general trend of C–I > C–Br > C–OTf >> C–Cl.[3] This inherent reactivity difference makes the C6-Br bond the more likely site for initial coupling, allowing for selective functionalization while leaving the C4-Cl bond available for a subsequent, more forcing reaction.
However, achieving high selectivity and yield requires a carefully chosen catalytic system. An overly reactive catalyst might lead to a mixture of mono- and di-substituted products, while a poorly chosen one may result in low conversion of the starting material. This guide will compare the following three representative palladium systems to address this challenge:
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A classic, pre-formed Pd(0) catalyst.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]: A robust and widely used air-stable Pd(II) precatalyst.
SPhos Palladacycle G3: A modern, highly active Buchwald precatalyst featuring a bulky, electron-rich biarylphosphine ligand.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and high functional group tolerance.[3][4] We will now compare the performance of our selected catalysts for the coupling of an arylboronic acid with Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate, targeting the more reactive C6-Br position.
Mechanism at a Glance: The Suzuki-Miyaura Catalytic Cycle
All three catalysts, after activation to the active Pd(0) species, operate via a similar catalytic cycle.[3][4][5] The efficiency of each step, however, is profoundly influenced by the nature of the phosphine ligand.
Performance Data and Causality
The choice of catalyst has a significant impact on reaction parameters and outcomes. The following table summarizes typical experimental data for the selective Suzuki-Miyaura coupling at the C6-Br position.
Pd(PPh₃)₄: This catalyst is a cost-effective choice for coupling at the reactive C-Br position.[9] However, the relatively small and less electron-donating nature of the PPh₃ ligand results in slower rates of both oxidative addition and reductive elimination. This necessitates higher catalyst loadings and temperatures to achieve reasonable conversion. Its lower activity provides excellent chemoselectivity, as it is generally ineffective for activating the stronger C-Cl bond.
PdCl₂(dppf): The dppf ligand represents a significant improvement. Its bidentate nature and larger "bite angle" create a more stable and active catalyst.[7][10] This enhanced activity often translates to higher yields and shorter reaction times compared to Pd(PPh₃)₄. It remains highly selective for the C-Br bond under standard conditions. The precatalyst's air stability is also a significant practical advantage in the lab.[11]
SPhos Palladacycle G3: Buchwald's third-generation (G3) precatalysts are at the forefront of cross-coupling technology.[6] The SPhos ligand is exceptionally bulky and electron-rich. This combination dramatically accelerates the key steps of the catalytic cycle.[5][8] The bulkiness promotes the formation of the active monoligated Pd(0) species, while the electron-rich character speeds up the oxidative addition.[5] This results in exceptionally high turnover numbers, allowing for very low catalyst loadings and significantly milder reaction conditions. While still selective for C-Br under mild conditions, this catalyst class possesses the requisite activity to engage the C-Cl bond under more forcing conditions, making it the most versatile option for potential sequential couplings.
Experimental Protocols: A Practical Guide
The following protocols are designed for a 1.0 mmol scale reaction coupling Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate with a generic arylboronic acid (1.2 equiv).
Workflow Overview
Protocol 1: Using Pd(PPh₃)₄
Inert Atmosphere Setup: To a dry Schlenk flask, add Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 mmol, 347.6 mg), the arylboronic acid (1.2 mmol), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
Evacuate the flask and backfill with argon. Repeat this cycle three times.
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg, 3 mol%).
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 12-18 hours.
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using PdCl₂(dppf)
Inert Atmosphere Setup: To a dry Schlenk flask, add Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 mmol, 347.6 mg), the arylboronic acid (1.2 mmol), and potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424.4 mg).
Evacuate the flask and backfill with argon. Repeat this cycle three times.
Catalyst Addition: Under a positive flow of argon, add PdCl₂(dppf)·CH₂Cl₂ adduct (0.02 mmol, 16.3 mg, 2 mol%).
Solvent Addition: Add 10 mL of degassed toluene via syringe.
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-10 hours.
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Using SPhos Palladacycle G3
Inert Atmosphere Setup: To a vial equipped with a magnetic stir bar, add Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (1.0 mmol, 347.6 mg), the arylboronic acid (1.2 mmol), and potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424.4 mg).
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.
Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.[12]
Conclusion and Strategic Recommendations
The successful functionalization of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate via palladium-catalyzed cross-coupling is highly dependent on the strategic selection of the catalyst. Our comparative analysis provides a clear guide for researchers:
For routine, cost-sensitive applications focused solely on C-Br functionalization, Pd(PPh₃)₄ and PdCl₂(dppf) are both reliable and effective catalysts. PdCl₂(dppf) is often preferred due to its superior air stability and generally higher efficiency.
For high-throughput synthesis, challenging substrates, or processes where efficiency is paramount , the SPhos G3 precatalyst is the unequivocally superior choice. Its ability to operate at low loadings and mild temperatures shortens reaction times, saves energy, and often leads to cleaner reaction profiles with higher yields.
For future work involving sequential, chemoselective coupling , beginning with a milder catalyst like PdCl₂(dppf) for the C-Br bond and then employing a highly active Buchwald system for the more inert C-Cl bond is a validated and powerful strategy.
By understanding the causality behind catalyst performance, researchers can move beyond simple protocol replication and begin to rationally design their synthetic routes, accelerating the discovery and development of next-generation chemical entities.
References
Suzuki reaction - Wikipedia.
Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate.
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF - ResearchGate.
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications - ACS.org.
An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols | Organic Letters - ACS Publications.
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing).
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI.
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
Suzuki Coupling Reaction Procedure | PDF - Scribd.
Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem.
Buchwald-Hartwig Coupling - Organic Synthesis.
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org.
Buchwald-Hartwig Coupling - Alfa Chemistry.
Buchwald–Hartwig amination - Wikipedia.
Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD..
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.
Suzuki Coupling - Organic Chemistry Portal.
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate.
A Senior Application Scientist's Guide to Leaving Groups at the C-4 Position of Quinoline-3-Carboxylates
Introduction: The Strategic Importance of the C-4 Position The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the quinoline-3-carboxylate substructure being particularly prevalent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the C-4 Position
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the quinoline-3-carboxylate substructure being particularly prevalent in pharmacologically active agents. The strategic functionalization of this scaffold is paramount for modulating biological activity, solubility, and other physicochemical properties. Among the various positions on the quinoline ring, the C-4 position offers a prime site for modification via nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the electron-withdrawing nature of both the ester group at C-3 and, more importantly, the ring nitrogen at position 1. This guide provides a comparative analysis of common leaving groups employed at the C-4 position, offering field-proven insights and experimental data to aid researchers in selecting the optimal group for their specific synthetic challenge.
The reactivity of the C-4 position in quinolines towards nucleophiles is a direct consequence of the ability of the heterocyclic nitrogen to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the SNAr reaction.[1][2] Attack by a nucleophile at C-4 creates an intermediate where one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, a highly stabilizing contribution that lowers the activation energy of the reaction.[1] Consequently, the choice of leaving group at this position becomes a critical parameter that dictates reaction conditions, scope, and overall efficiency.
Caption: General SNAr Mechanism at C-4 of Quinoline.
Comparative Analysis of Leaving Groups
The efficacy of a leaving group in an SNAr context is not solely determined by its stability as an anion, a stark contrast to SN1 and SN2 reactions.[3] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1][4] Therefore, the leaving group's primary role is to activate the C-4 position through its inductive electron-withdrawing effect, making the carbon more electrophilic and susceptible to attack. The bond strength between the carbon and the leaving group is less critical, as this bond is broken in a subsequent, faster step.[3][4]
We will compare the most common leaving groups: halogens (Cl, Br, F) and sulfonates (OTs, OMs, OTf).
Chloro (-Cl): The Workhorse
The 4-chloro group is arguably the most widely used leaving group for C-4 functionalization due to the accessibility of its precursors and its balanced reactivity.[5][6] 4-Chloroquinoline-3-carboxylates are typically synthesized from the corresponding 4-hydroxy (or 4-quinolone) tautomer using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]
Reactivity: The chloro group provides sufficient activation for reactions with a broad range of strong to moderate nucleophiles, including amines, thiols, and alkoxides.[5][6] Reactions often require elevated temperatures (80-150 °C) but proceed cleanly.[5]
Advantages:
Cost-Effective Precursors: 4-Hydroxyquinoline-3-carboxylates are readily prepared via methods like the Gould-Jacobs reaction.[8]
High Stability: 4-Chloroquinolines are generally stable, crystalline solids with a good shelf-life, making them convenient for multi-step syntheses.
Broad Compatibility: They are compatible with a wide array of subsequent reaction conditions, including various cross-coupling reactions.
Limitations:
Harsh Preparation Conditions: The use of POCl₃ often requires high temperatures (e.g., reflux at 110 °C), which may not be suitable for sensitive substrates.
Moderate Reactivity: For weakly nucleophilic partners, the reactivity of the chloro group may be insufficient, necessitating harsh conditions or failing to provide the desired product.
Tosyloxy (-OTs) and Other Sulfonates (-OMs, -OTf): The High-Reactivity Agents
Sulfonate esters, particularly tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), serve as highly effective leaving groups. They are prepared from the same 4-hydroxyquinoline precursors by reaction with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) or anhydride (e.g., Tf₂O) in the presence of a base.
Reactivity: Sulfonates are significantly more reactive than chlorides. This is attributed to the powerful inductive electron-withdrawing effect of the sulfonyl group, which strongly activates the C-4 position towards nucleophilic attack. The order of reactivity generally follows OTf > OTs > OMs > Cl .
Advantages:
Milder Reaction Conditions: Their high reactivity allows substitutions to occur under much milder conditions (often room temperature to 60 °C), which is crucial for thermally sensitive substrates or complex molecules.[9]
Broader Nucleophile Scope: They can react with a wider range of weaker nucleophiles that are unreactive towards 4-chloroquinolines.
Milder Preparation: Synthesis from 4-hydroxyquinolines avoids the harsh, acidic conditions associated with POCl₃.
Limitations:
Lower Stability: Sulfonate esters, especially triflates, can be less stable than their chloro counterparts and may be sensitive to moisture.
Higher Cost: The corresponding sulfonylating reagents are more expensive than bulk chlorinating agents like POCl₃.
Potential for Side Reactions: The high reactivity can sometimes lead to side reactions or decomposition if not handled carefully. For instance, in the presence of strong bases, elimination pathways can become competitive.
Quantitative Performance Data
The choice of leaving group has a profound impact on reaction yield and time. The following table summarizes representative data compiled from various studies, illustrating the comparative performance with amine nucleophiles.
Leaving Group (LG)
Nucleophile
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference Insight
-Cl
Alkylamine
DMF
>120
>12
Good
Extreme conditions often required for direct coupling.[5]
To ensure reproducibility and trustworthiness, the following detailed protocols are provided for the synthesis of key intermediates and a representative nucleophilic substitution.
Caption: Synthetic Workflow for C-4 Functionalization.
Protocol 1: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
This protocol is adapted from established procedures for the chlorination of 4-quinolones.[7][8]
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer (4-hydroxyquinoline) to form a phosphoryl chloride intermediate, which is then displaced by a chloride ion to yield the 4-chloro product. Refluxing ensures the reaction goes to completion.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equiv).
Chlorination: Carefully add phosphorus oxychloride (5-10 equiv) to the flask. The reaction can be run neat or with toluene as a solvent.
Heating: Heat the reaction mixture to reflux (approx. 110-135 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice or into a beaker of vigorously stirred ice-water. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.
Neutralization: Once the initial quench has subsided, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or flash column chromatography to afford the pure ethyl 4-chloroquinoline-3-carboxylate.
Protocol 2: Synthesis of Ethyl 4-tosyloxyquinoline-3-carboxylate
This protocol is based on the general method for the tosylation of phenols and is analogous to procedures for related heterocycles.[9]
Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the hydroxyl group of the 4-hydroxyquinoline. Pyridine acts as both the solvent and the base, activating the hydroxyl group by deprotonation and scavenging the HCl byproduct, driving the reaction to completion.
Anhydrous pyridine or a mixture of DCM and triethylamine (TEA)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Dissolve ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Tosylation: Add p-toluenesulfonyl chloride (1.2-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup: Pour the reaction mixture into ice-water and extract with DCM.
Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure ethyl 4-tosyloxyquinoline-3-carboxylate.
Protocol 3: Representative SNAr with an Amine Nucleophile
This general procedure illustrates the substitution of a C-4 leaving group with an amine.
Causality: The nucleophilic amine attacks the electron-deficient C-4 position. A base is often included to neutralize the H-X byproduct formed, preventing protonation of the amine nucleophile and promoting the reaction. A polar aprotic solvent like DMF or DMSO is used to solvate the species involved and facilitate the reaction.
A non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 equiv)
Anhydrous DMF, NMP, or Dioxane
Water
Ethyl Acetate (EtOAc)
Brine
Procedure:
Reaction Setup: To a vial or flask, add the 4-substituted quinoline (1.0 equiv), the amine nucleophile (1.5 equiv), and the base (2.0 equiv).
Solvent Addition: Add the anhydrous solvent (e.g., DMF) and seal the vessel.
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C for chloro, 40-80 °C for tosyloxy) and stir for the required time (monitor by TLC).
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with EtOAc (3 x volumes).
Washing: Wash the combined organic layers with water (to remove DMF) and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final 4-aminoquinoline-3-carboxylate derivative.
Conclusion and Recommendations
The selection of a leaving group for the C-4 position of quinoline-3-carboxylates is a strategic decision that hinges on the nature of the nucleophile, the stability of the substrate, and considerations of cost and scalability.
For robust substrates and strong nucleophiles where cost is a primary driver, 4-chloroquinolines remain the industry standard. Their stability and the low cost of chlorinating agents make them ideal for large-scale synthesis.
For delicate substrates, weak nucleophiles, or when milder reaction conditions are paramount to preserve complex functionality, sulfonate esters like 4-tosyloxyquinolines are the superior choice. The increased reactivity they confer can dramatically improve yields and shorten reaction times, justifying the higher reagent cost in many research and development settings.
By understanding the mechanistic principles and the practical trade-offs detailed in this guide, researchers can make informed decisions to optimize their synthetic routes towards novel quinoline-3-carboxylate derivatives.
References
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][5][10]
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][1]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link][6]
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules. [Link][11]
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link][7]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link][13]
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A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate. As a Senior Application Scientist, this document is structured to provid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment. The guidance herein is synthesized from established protocols for handling halogenated organic compounds and quinoline derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) is available for this exact compound. Therefore, the following procedures are based on its chemical structure—a halogenated quinoline derivative—and data from analogous compounds. It is imperative that researchers perform a thorough risk assessment for their specific experimental conditions and always consult with their institution's Environmental Health and Safety (EHS) department for final guidance.[1]
Part 1: Hazard Assessment and Classification
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate must be handled as a hazardous substance. Its core structure is quinoline, which is known to have toxic properties, and it is further substituted with bromine and chlorine, classifying it as a halogenated organic compound.[2][3][4] These features dictate its handling and disposal protocols.
Based on data from structurally similar chemicals, the presumed hazard classifications are summarized below.
Hazard Classification
Analogous Compound(s)
Key Findings & Safety Implications
Acute Toxicity (Oral, Dermal, Inhalation)
Quinoline, 8-Hydroxyquinoline, 7-Hydroxyquinoline
Assumed to be harmful if swallowed, in contact with skin, or if inhaled as dust.[1][3][4] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation
7-Hydroxyquinoline, 7-Methylquinoline
Causes skin irritation.[1][5][6] Avoid all skin contact by using chemical-resistant gloves.
Serious Eye Damage/Irritation
8-Hydroxyquinoline, 7-Hydroxyquinoline
Causes serious eye irritation or damage.[1][5][6] Tightly fitting safety goggles are mandatory.
Germ Cell Mutagenicity
Quinoline
Suspected of causing genetic defects.[3] This necessitates stringent containment to prevent any exposure.
Carcinogenicity
Quinoline
May cause cancer.[3][4] This reinforces the need for engineering controls like a fume hood and rigorous PPE use.
Aquatic Toxicity
Quinoline
Toxic to aquatic life with long-lasting effects.[3][7] This strictly prohibits disposal down the drain.
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is predicated on one critical principle: waste segregation . As a halogenated organic solid, it must never be mixed with other waste streams.
Step 1: Designate as Halogenated Organic Waste
From the moment of generation, all waste containing Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate must be classified as Halogenated Organic Waste .[2][8]
Why? Halogenated compounds (containing F, Cl, Br, I) require specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins and furans.[9] Mixing this waste with non-halogenated solvents or aqueous solutions complicates and increases the cost of disposal and violates regulatory standards.[2][10][11]
Step 2: Select a Compatible Waste Container
Collect all solid waste of this compound and any materials grossly contaminated with it into a dedicated container.
Container Requirements:
Must be a sturdy, leak-proof container with a secure, tight-fitting lid.[12]
Must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate.
The container must be in good condition, free of cracks or residue on the outside.
Keep the container closed at all times, except when adding waste.[12][13]
Step 3: Label the Waste Container Correctly
Proper labeling is a legal requirement and essential for safety.[13] The moment the first particle of waste is added, affix a completed EHS Hazardous Waste Label.[12]
Labeling Essentials:
The words "Hazardous Waste".
Full Chemical Name: "WASTE Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate". Do not use abbreviations.[12]
Composition: List all contents, including any contaminated materials (e.g., weighing paper).
Principal Investigator/Laboratory Information: Your name, lab room, and contact information.
Step 4: Store in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
SAA Requirements:
The SAA must be at or near the point of waste generation.[13][14]
It should be a secondary containment unit (e.g., a tray or bin) to contain any potential spills.[12]
Segregate the halogenated solid waste container from incompatible materials like acids, bases, and oxidizers.[10]
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[13][14]
Step 5: Arrange for Final Disposal
Once the container is full, or if you are approaching the storage time limit set by your institution, arrange for a pickup.
Procedure: Follow your institution's specific procedure for waste pickup, which typically involves submitting an online request to the EHS department.[12][15]
Ultimate Disposal: Your EHS department will consolidate this waste for transport by a licensed hazardous waste management company to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic waste is high-temperature incineration.[2][9]
Part 3: Disposal of Contaminated Materials
Grossly Contaminated Items: Items such as gloves, weighing paper, or absorbent pads that are heavily contaminated with the solid compound should be placed directly into the designated solid halogenated hazardous waste container.[16]
Empty Original Containers: The empty stock bottle that originally contained the chemical is considered hazardous waste.[1] Do not discard it in the regular trash or glass recycling. It should be managed by either placing it in a designated box for empty chemical containers or by having it collected by EHS, in accordance with your site-specific procedures.[17]
Contaminated Glassware: Glassware (beakers, flasks) should be decontaminated using a suitable solvent. This solvent rinse (e.g., acetone, ethyl acetate) must then be collected as Halogenated Liquid Organic Waste . Collect this solvent waste in a separate, properly labeled liquid waste container. Never mix it with non-halogenated solvent waste.
Part 4: Visualization and Quick Reference
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate.
References
Hazardous Waste Disposal Guide. Research Areas - Policies.
NIH Waste Disposal Guide.
NIH Waste Disposal Guide 2022.
NIH Waste Disposal Guide 2022 - Chemical Waste.
NIH Waste Disposal Guide 2022 (Multihazardous).
Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. BenchChem.
Hazardous Waste Segreg
Laboratory Waste Management Guidelines. Old Dominion University.
Quinoline Safety D
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Safety D
ethyl 6-broMo-4-oxo-1,4-dihydroquinoline-3-carboxylate Safety D